
1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(2-methoxyphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(2-methoxyphenyl)piperazine, also known as 2C-B-FLY, is a synthetic compound that belongs to the class of phenethylamines. It was first synthesized in 1996 by Aaron P. Monte and David E. Nichols. Since then, it has gained popularity among the research community due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
Medical Imaging Applications
Compounds with structural similarities to 1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(2-methoxyphenyl)piperazine have been explored for their potential in medical imaging. For instance, derivatives have been synthesized for use as positron emission tomography (PET) probes, targeting specific enzymes like the proviral integration site in moloney murine leukemia virus kinase 1 (PIM1) (Gao et al., 2013). These compounds are valuable for imaging and studying various diseases, including cancer and neurological disorders.
Enzyme Inhibition
Research has identified compounds within this chemical class as potent inhibitors of specific enzymes. For example, N-benzyl alkyl ether piperazine derivatives have been synthesized and evaluated for their sigma-1 receptor ligand properties, indicating potential for neurodegenerative disease research (Moussa et al., 2010).
Antimicrobial Activities
Several studies have explored the antimicrobial properties of similar compounds. Novel triazole derivatives and benzodifuranyl compounds have shown promising antimicrobial and anti-inflammatory effects, suggesting potential applications in treating infections and inflammation-related conditions (Bektaş et al., 2007; Abu‐Hashem et al., 2020).
Receptor Ligand Design
The design and synthesis of receptor ligands using structural analogs of the target compound have implications in developing new therapeutic agents. Studies on substituted piperidines and (2-methoxyphenyl)piperazines demonstrate their potential as dopamine receptor ligands, which could lead to new treatments for psychiatric disorders (Penjisevic et al., 2016).
Propiedades
IUPAC Name |
1-[1-(1-benzofuran-2-ylmethyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O2/c1-29-25-9-5-3-7-23(25)28-16-14-27(15-17-28)21-10-12-26(13-11-21)19-22-18-20-6-2-4-8-24(20)30-22/h2-9,18,21H,10-17,19H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWJDKNQIFBGSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4=CC5=CC=CC=C5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

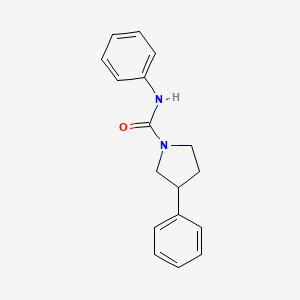
![2-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzonitrile](/img/structure/B2370696.png)
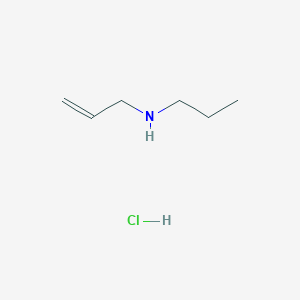
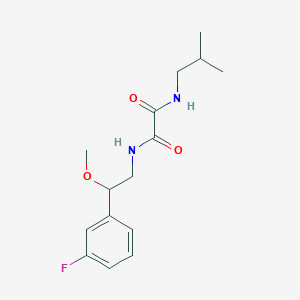
![4,8-Dioxatricyclo[4.2.1.0,3,7]nonan-5-one](/img/structure/B2370703.png)
![N-(4-methoxybenzyl)-6-(8-oxo-6-((2-oxo-2-phenylethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2370704.png)
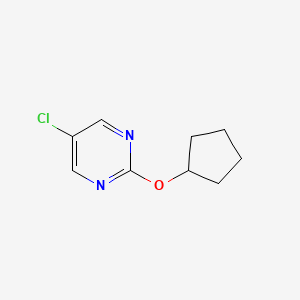
![3,5-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2370707.png)
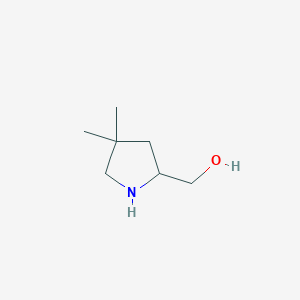
![2-(2-(benzo[d][1,3]dioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-isopropylacetamide](/img/structure/B2370710.png)
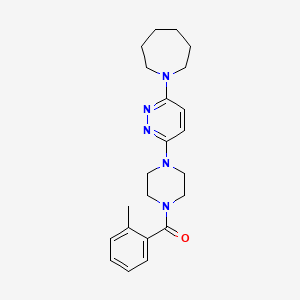
![N-[2-(4-Thiophen-2-ylpiperidin-1-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2370715.png)
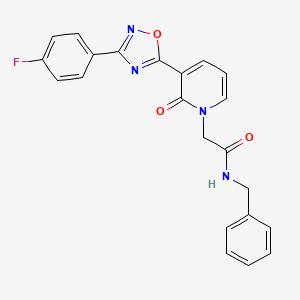
![N-[3-[3-(4-methylphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2370718.png)